6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three pyridine rings, each substituted at different positions, and a carboxamide functional group. The presence of chlorine at the 6th position of one of the pyridine rings adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Pyridine derivatives with appropriate substituents.
Chlorination: Introduction of chlorine at the 6th position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Carboxamide: The carboxamide group is introduced through the reaction of the chlorinated pyridine with an amine derivative under controlled conditions.
Coupling Reactions: The pyridin-3-ylmethyl and pyridin-4-ylmethyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors may be employed.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
- 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide
- 6-Chloro-N-(pyridin-4-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Uniqueness
The uniqueness of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three pyridine rings and a chlorine atom at the 6th position provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-17-5-1-4-16(22-17)18(24)23(12-14-6-9-20-10-7-14)13-15-3-2-8-21-11-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIPFWZGSGTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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